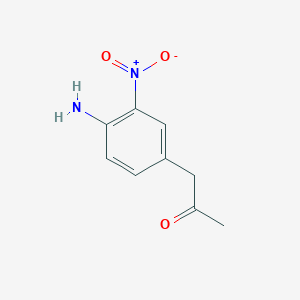
1-(4-Amino-3-nitrophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Amino-3-nitrophenyl)propan-2-one” is a chemical compound with the molecular formula C9H10N2O3 . It is also known by other names such as “2-Amino-1-(4-nitrophenyl)propane-1,3-diol” and "1,3-Propanediol, 2-amino-1-(4-nitrophenyl)-" .
Synthesis Analysis
The synthesis of “this compound” involves several steps. It can be prepared from “2-Amino-1-(4-nitrophenyl)propane-1,3-diol” via N,N-dimethylation . It can also be used as a starting material to synthesize “(1R,2R)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propylisothioeyanate” (R,R)-DANI .Molecular Structure Analysis
The molecular structure of “this compound” consists of a propan-2-one group attached to a 4-amino-3-nitrophenyl group . The IUPAC Standard InChI is "InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2" .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 212.20 , and it appears as a solid form . The compound has an optical activity of [α]25/D −30°, c = 1 in 6 M HCl . The melting point is 163-165 °C (lit.) .Scientific Research Applications
Photophysical Properties
Studies have shown that derivatives of 1-(4-Amino-3-nitrophenyl)propan-2-one exhibit significant solvatochromic effects due to intramolecular charge transfer (ICT) interactions. These effects are crucial in understanding the solute-solvent interactions and can be applied in designing novel photophysical and photochemical systems. The research by Kumari et al. (2017) investigated the absorption and fluorescence characteristics of chalcone derivatives, highlighting the dependency of these properties on solvent polarity, which suggests applications in sensors and molecular electronics (Kumari, Varghese, George, & Sudhakar, 2017).
Synthesis and Resolution
The compound has been utilized in the synthesis and resolution of chiral compounds. Drewes et al. (1992) demonstrated its use in resolving racemic mixtures, showcasing its potential in asymmetric synthesis, a crucial aspect of medicinal chemistry and drug development (Drewes, Emslie, Field, Khan, & Ramesar, 1992).
Development of Photosensitive Materials
The synthesis of 1,3-bis(3-aminophenyl)-2-propen-1-one, a derivative, for use in highly adherent photosensitive polyimide indicates the material's utility in the development of photosensitive applications. This could lead to advancements in photolithography and the production of electronic components (Wu, 2007).
Corrosion Inhibition
The compound has also been investigated for its corrosion inhibition properties for mild steel in acidic solutions, an application that could extend the lifespan of industrial materials and reduce maintenance costs. Hamani et al. (2017) found that the efficiency of corrosion inhibition increased with the concentration of the inhibitor, highlighting its potential in protective coatings (Hamani, Douadi, Daoud, Al-Noaimi, Rikkouh, & Chafaa, 2017).
Molecular Electronics
In the realm of molecular electronics, the unique properties of such compounds have been explored for their potential in creating devices with high on-off ratios and negative differential resistance, essential for the development of future electronic devices and circuits. Chen et al. (1999) showcased the application of a molecule containing a nitroamine redox center in an electronic device, demonstrating significant electrical characteristics (Chen, Reed, Rawlett, & Tour, 1999).
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(4-amino-3-nitrophenyl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6(12)4-7-2-3-8(10)9(5-7)11(13)14/h2-3,5H,4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFCDXMSPNONRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


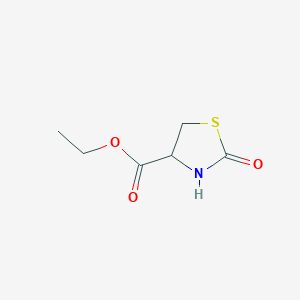
![1-(methylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2922839.png)
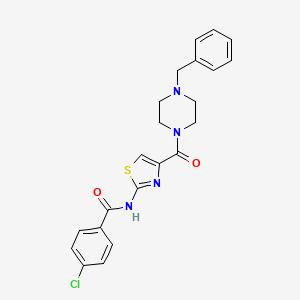
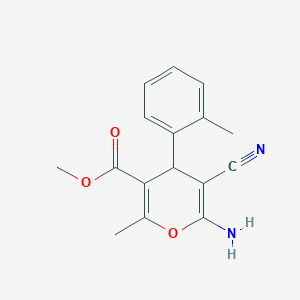
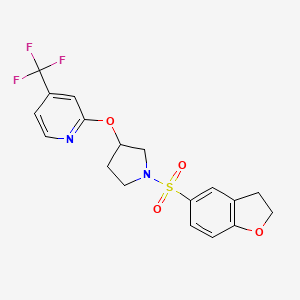
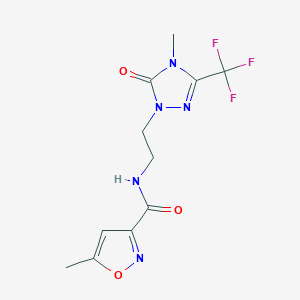
![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2922848.png)
![2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride](/img/structure/B2922851.png)

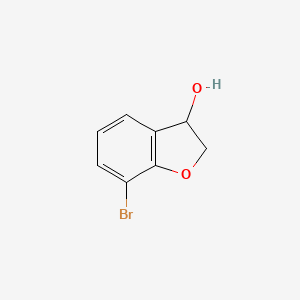
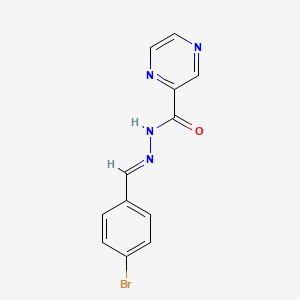
![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2922857.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2922859.png)